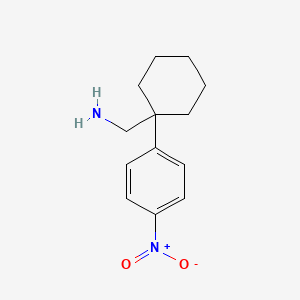
(1-(4-Nitrophenyl)cyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(4-Nitrophenyl)cyclohexyl)methanamine” is a chemical compound with the CAS Number: 7409-30-5 . It has a molecular weight of 152.15 . The IUPAC name for this compound is (4-nitrophenyl)methanamine . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI code for “(1-(4-Nitrophenyl)cyclohexyl)methanamine” is1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(1-(4-Nitrophenyl)cyclohexyl)methanamine” has a molecular weight of 152.15 . It has a density of 1.254 . The boiling point is 298ºC and the melting point is 117-119ºC . The flash point is 134ºC .Wissenschaftliche Forschungsanwendungen
Synthesis of Cardo Copolyesters
Cardo copolyesters are polymers with a cardo group (a bulky, rigid structure) incorporated into the main chain. The compound can be used to synthesize copolyesters containing a cardo cyclohexane moiety . These materials exhibit enhanced solubility and thermal stability, making them suitable for high-performance applications in aviation, automobiles, and electronics due to their superior mechanical properties and good processability .
Development of Functional Polymers
The nitrophenyl group in the compound can be utilized to create functional polymers with specific properties. These polymers can have improved solubility, processability, and thermal stability without significant loss of strength or hardness. This makes them ideal for use in coatings, films, fibers, and other materials that require a combination of durability and ease of processing .
Pharmaceutical Research
In pharmaceutical research, the compound can serve as a precursor or an intermediate in the synthesis of various drugs. Its structural features may be exploited to enhance the pharmacokinetic properties of new medications, such as improving their stability or solubility in biological fluids .
Antimicrobial Activity Studies
The compound has potential applications in the study of antimicrobial activity. Derivatives of this compound have been tested for their effectiveness against bacteria and fungi, showing promise as a basis for developing new antibacterial and antifungal agents .
Coordination Chemistry
In coordination chemistry, the compound can act as a ligand to form coordination compounds with metals. These complexes can have interesting properties and potential applications in catalysis, material science, and as models for biological systems .
Material Science
The compound’s ability to form stable structures with other chemicals makes it valuable in material science. It can be used to create new materials with desired properties, such as increased strength, flexibility, or resistance to environmental factors .
Analytical Chemistry
As a reference standard, the compound is used in analytical chemistry to ensure the accuracy and precision of analytical methods and instruments. It helps in the calibration of equipment and validation of analytical procedures .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(4-nitrophenyl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-13(8-2-1-3-9-13)11-4-6-12(7-5-11)15(16)17/h4-7H,1-3,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBYIDJRHSEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

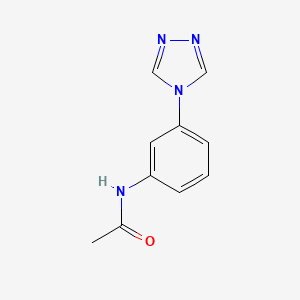
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2849731.png)
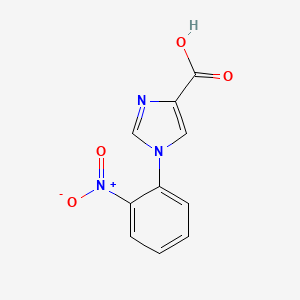

![N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2849735.png)
![N-[(2-Chlorophenyl)methyl]-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2849738.png)
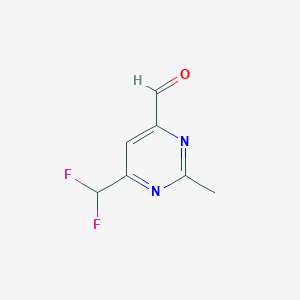

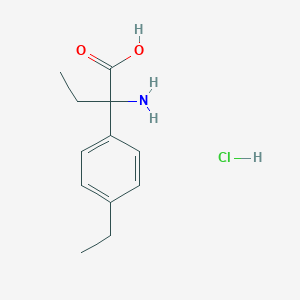
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2849745.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)
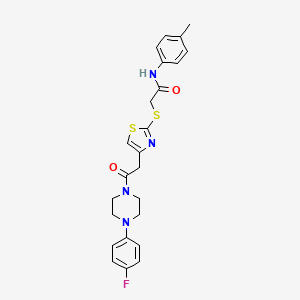
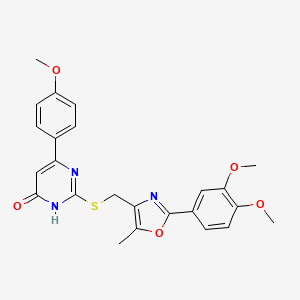
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)